molecular formula C30H31N3O4S B2856697 ethyl 4-{2-[(1-{2-[(3,4-dimethylphenyl)formamido]ethyl}-1H-indol-3-yl)sulfanyl]acetamido}benzoate CAS No. 532974-93-9

ethyl 4-{2-[(1-{2-[(3,4-dimethylphenyl)formamido]ethyl}-1H-indol-3-yl)sulfanyl]acetamido}benzoate

Cat. No.: B2856697
CAS No.: 532974-93-9
M. Wt: 529.66
InChI Key: DOLICFOEOFWZDF-UHFFFAOYSA-N
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Description

ethyl 4-{2-[(1-{2-[(3,4-dimethylphenyl)formamido]ethyl}-1H-indol-3-yl)sulfanyl]acetamido}benzoate is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{2-[(1-{2-[(3,4-dimethylphenyl)formamido]ethyl}-1H-indol-3-yl)sulfanyl]acetamido}benzoate typically involves multiple steps, starting with the preparation of the indole core. The indole core can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions .

Once the indole core is prepared, it undergoes further functionalization to introduce the 3,4-dimethylbenzoyl group and the ethyl ester group. This can be achieved through acylation reactions using appropriate acyl chlorides and esterification reactions using ethanol and a suitable catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

ethyl 4-{2-[(1-{2-[(3,4-dimethylphenyl)formamido]ethyl}-1H-indol-3-yl)sulfanyl]acetamido}benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

ethyl 4-{2-[(1-{2-[(3,4-dimethylphenyl)formamido]ethyl}-1H-indol-3-yl)sulfanyl]acetamido}benzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 4-{2-[(1-{2-[(3,4-dimethylphenyl)formamido]ethyl}-1H-indol-3-yl)sulfanyl]acetamido}benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in cancer cell proliferation or modulate inflammatory pathways.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar indole structure but different functional groups.

    Tryptophan: An essential amino acid with an indole core, involved in protein synthesis.

    Serotonin: A neurotransmitter derived from tryptophan, with an indole structure.

Uniqueness

ethyl 4-{2-[(1-{2-[(3,4-dimethylphenyl)formamido]ethyl}-1H-indol-3-yl)sulfanyl]acetamido}benzoate is unique due to its specific functional groups and the combination of the indole core with the 3,4-dimethylbenzoyl and ethyl ester groups. This unique structure imparts specific biological activities and chemical reactivity that distinguish it from other indole derivatives.

Biological Activity

Ethyl 4-{2-[(1-{2-[(3,4-dimethylphenyl)formamido]ethyl}-1H-indol-3-yl)sulfanyl]acetamido}benzoate is a complex organic compound belonging to the class of indole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C30H31N3O4S
  • Molecular Weight : 529.66 g/mol
  • CAS Number : 532974-93-9
  • IUPAC Name : Ethyl 4-[[2-[1-[2-[(3,4-dimethylbenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]benzoate

This compound's structure includes an indole core, which is a significant feature contributing to its biological activity.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within cells. The compound may exert its effects through:

  • Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in various metabolic pathways, particularly those associated with cancer cell proliferation.
  • Receptor Modulation : It may interact with specific receptors that regulate inflammatory responses or cell signaling pathways.
  • Antimicrobial Activity : Preliminary studies suggest that it could have antimicrobial properties, making it a candidate for further research in treating infections.

Anticancer Properties

Research indicates that this compound may possess anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. For example:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Induction of apoptosis
HeLa (Cervical)12Cell cycle arrest at G2/M phase
A549 (Lung)18Inhibition of proliferation

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory effects. It appears to modulate the production of pro-inflammatory cytokines such as IL-6 and IL-8. This suggests potential applications in treating inflammatory diseases.

Antimicrobial Activity

Preliminary findings indicate that this compound exhibits antimicrobial properties against several bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
P. aeruginosa64 µg/mL

Case Studies and Research Findings

A study published in Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of similar compounds and highlighted modifications that enhance biological activity. The findings suggest that substituents on the indole ring can significantly influence potency against specific targets such as protein kinases involved in cancer progression .

Additionally, another research article investigated the pharmacokinetics and bioavailability of related indole derivatives, indicating that modifications to the ethyl group could improve absorption and efficacy . These studies underline the importance of chemical modifications in optimizing the biological activity of indole derivatives.

Properties

IUPAC Name

ethyl 4-[[2-[1-[2-[(3,4-dimethylbenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H31N3O4S/c1-4-37-30(36)22-11-13-24(14-12-22)32-28(34)19-38-27-18-33(26-8-6-5-7-25(26)27)16-15-31-29(35)23-10-9-20(2)21(3)17-23/h5-14,17-18H,4,15-16,19H2,1-3H3,(H,31,35)(H,32,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOLICFOEOFWZDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC(=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H31N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

529.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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